4-Nitro-2-(3-oxobutyl)isoindole-1,3-dione
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Overview
Description
4-Nitro-2-(3-oxobutyl)isoindole-1,3-dione is a chemical compound with the molecular formula C12H10N2O5 and a molecular weight of 262.22 g/mol . This compound is part of the isoindole-1,3-dione family, which is known for its diverse biological and pharmaceutical applications . The compound features a nitro group and an oxobutyl side chain, contributing to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-Nitro-2-(3-oxobutyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines . One efficient method reported involves the reaction of substituted tetraynes with imidazole derivatives in the presence of oxygen, leading to the formation of multifunctionalized isoindole-1,3-diones . This reaction is carried out under green, waste-free conditions with high atom economy, making it suitable for industrial production .
Chemical Reactions Analysis
4-Nitro-2-(3-oxobutyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Nitro-2-(3-oxobutyl)isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Nitro-2-(3-oxobutyl)isoindole-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to inhibition or activation of specific pathways . The oxobutyl side chain also plays a role in binding to target sites, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
4-Nitro-2-(3-oxobutyl)isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:
2-(4-Nitrophenyl)isoindole-1,3-dione: Similar in structure but with a phenyl group instead of an oxobutyl side chain.
5-Bromo-6-nitroisoindole-1,3-dione: Contains a bromine atom, which alters its reactivity and applications.
Properties
Molecular Formula |
C12H10N2O5 |
---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
4-nitro-2-(3-oxobutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H10N2O5/c1-7(15)5-6-13-11(16)8-3-2-4-9(14(18)19)10(8)12(13)17/h2-4H,5-6H2,1H3 |
InChI Key |
QSDMTNDSPZHVIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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